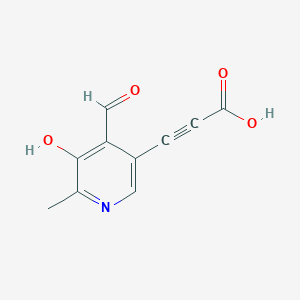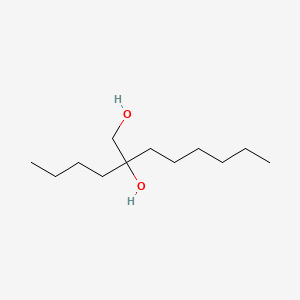
Chloromethyl methyl chloro(trifluoromethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl methyl chloro(trifluoromethyl)propanedioate is an organic compound that contains both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl methyl chloro(trifluoromethyl)propanedioate typically involves the reaction of chloromethyl methyl ether with chloro(trifluoromethyl)propanedioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced technologies, such as flow chemistry, can enhance the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl methyl chloro(trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine or fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chloromethyl methyl chloro(trifluoromethyl)propanedioate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which chloromethyl methyl chloro(trifluoromethyl)propanedioate exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl methyl chloroacetate: Similar in structure but lacks the trifluoromethyl group.
Methyl chloro(trifluoromethyl)acetate: Contains a trifluoromethyl group but differs in the positioning of the chlorine atom.
Chloromethyl methyl trifluoroacetate: Another related compound with different functional groups.
Uniqueness
Chloromethyl methyl chloro(trifluoromethyl)propanedioate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials.
Propiedades
Número CAS |
63616-71-7 |
|---|---|
Fórmula molecular |
C6H5Cl2F3O4 |
Peso molecular |
269.00 g/mol |
Nombre IUPAC |
1-O-(chloromethyl) 3-O-methyl 2-chloro-2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C6H5Cl2F3O4/c1-14-3(12)5(8,6(9,10)11)4(13)15-2-7/h2H2,1H3 |
Clave InChI |
WJAZVOCEUUVNLI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)OCCl)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



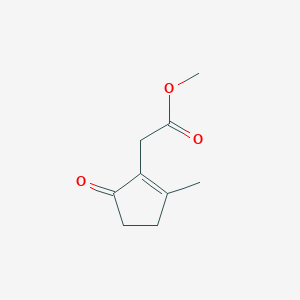


![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
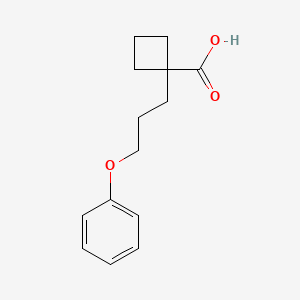
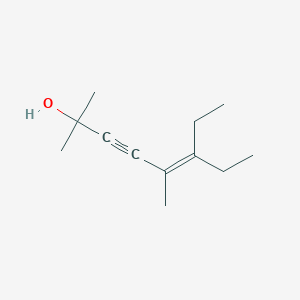
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
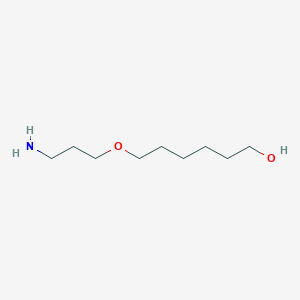
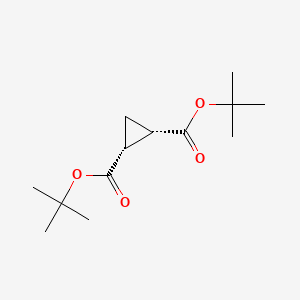
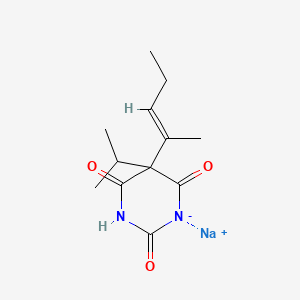
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
